![molecular formula C10H6Cl2O2S B2495759 Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate CAS No. 21211-18-7](/img/structure/B2495759.png)
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a methyl ester group at position 2 and chlorine substituents at positions 3 and 4. This compound is structurally related to 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a well-studied allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) .
Key physicochemical properties inferred from analogs include:
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate can be synthesized through a multi-step process involving the chlorination of benzo[b]thiophene followed by esterification. The general synthetic route involves:
Chlorination: Benzo[b]thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 6 positions.
Esterification: The chlorinated benzo[b]thiophene is then reacted with methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Pharmaceutical Development
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structural properties make it particularly valuable in developing:
- Anti-cancer drugs : The compound has been explored for its potential to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory agents : Research indicates that it may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and ulcerative colitis .
Agricultural Chemicals
In the agricultural sector, this compound is utilized in formulating effective agrochemicals such as:
- Herbicides : Its chlorinated structure enhances herbicidal efficacy, allowing for better crop protection while minimizing environmental impact.
- Fungicides : The compound has shown promise in controlling fungal diseases in crops, contributing to sustainable agriculture practices .
Material Science
This compound is being investigated for its potential in material science applications:
- Conductive polymers : Research is ongoing into its use in creating advanced materials with electrical conductivity, which can be applied in electronics and energy storage devices.
- Nanocomposites : Its incorporation into nanostructured materials is being studied for enhancing mechanical properties and functionality .
Research in Organic Chemistry
This compound acts as a versatile building block in organic synthesis:
- Synthesis of complex molecules : It enables the formation of various derivatives through substitution reactions, allowing chemists to create tailored molecules with specific functionalities.
- Catalysis : this compound has been utilized in catalytic processes to improve reaction efficiencies .
Environmental Applications
Research is also focused on the environmental implications of this compound:
- Green solvents : It is being studied for its role in developing environmentally friendly solvents that reduce toxic waste in chemical manufacturing.
- Sustainable extraction methods : The compound's properties are being explored for use in extraction processes that minimize environmental impact while maximizing yield .
Case Study 1: Anti-Cancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.
Case Study 2: Agricultural Efficacy
Field trials indicated that formulations containing this compound showed improved efficacy against common agricultural pests compared to traditional pesticides. This study highlighted its potential as a safer alternative for crop protection.
Case Study 3: Material Development
Research into conductive polymers incorporating this compound revealed enhanced electrical properties compared to conventional materials. These findings suggest promising applications in flexible electronics and energy storage systems.
Mechanism of Action
The mechanism of action of methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or as a ligand for receptor proteins. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzo[b]thiophene Carboxylates
The following table summarizes structurally related compounds and their properties:
Key Observations :
- Halogen Substitution: Dichloro substitution (3,6-Cl) in BT2 and its methyl ester enhances BDK binding affinity and metabolic stability compared to mono-chloro or non-halogenated analogs .
- Ester vs. Carboxylic Acid : The methyl ester group in the target compound may improve cell permeability compared to BT2, though hydrolysis to BT2 is likely required for activity .
- Fluorine Substitution : BT2F (3-Cl, 6-F) shows comparable efficacy to BT2, suggesting fluorine can replace chlorine at position 6 without loss of activity .
Biological Activity
Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate (commonly referred to as BT2) is a synthetic compound notable for its diverse biological activities, particularly in the modulation of metabolic pathways and potential therapeutic applications in inflammatory conditions. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₈Cl₂O₂S and a molecular weight of 247.10 g/mol. The compound features a benzothiophene structure, characterized by a thiophene ring fused to a benzene ring, with dichloro and carboxylate substituents. It exhibits moderate solubility in organic solvents, making it suitable for various biochemical applications.
Target Enzyme: Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)
BT2 primarily acts as an inhibitor of the branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates BCKDC. By inhibiting BCKDK, BT2 enhances BCKDC activity, facilitating the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. This action leads to reduced plasma levels of BCAAs and may have implications for metabolic disorders .
Biological Activities
-
Metabolic Regulation
BT2's inhibition of BCKDK promotes BCAA catabolism, which has been linked to improved metabolic health. Studies indicate that pharmacological activation of BCAA catabolism can lower blood pressure and protect against heart failure by enhancing cardiac function . -
Anti-inflammatory Effects
Research has demonstrated that BT2 may exert therapeutic effects against inflammatory conditions such as ulcerative colitis. Its ability to modulate intestinal microbiota and suppress inflammation-related pathways suggests potential applications in treating gastrointestinal disorders. -
Impact on Insulin Sensitivity
The compound has shown promise in improving insulin sensitivity by reducing plasma BCAA levels, which are often elevated in insulin-resistant states. This effect is particularly relevant for conditions like obesity and type 2 diabetes .
Table 1: Summary of Key Research Findings on BT2
Detailed Findings from Selected Studies
- Study on Heart Failure : In murine models subjected to myocardial infarction, BT2 administration resulted in significant improvements in left ventricular ejection fraction and reduced cardiac dilation. These findings suggest that enhancing BCAA catabolism can mitigate the adverse effects of heart failure .
- Inflammation Modulation : BT2's role in suppressing mTORC1 activation has been linked to its anti-inflammatory properties. This modulation may contribute to its therapeutic potential in inflammatory bowel diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves esterification of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid with methanol. Key methods include:
- Dehydrating Agents: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) facilitate acid activation. SOCl₂ is preferred for higher yields (85–90%) under reflux in anhydrous methanol .
- Alternative Routes: Suzuki-Miyaura coupling can assemble the benzothiophene core using boronic esters and chloro-substituted precursors, but this requires palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–100°C) .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%), monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- ¹³C NMR: Carbonyl (C=O) at δ 165–168 ppm; aromatic carbons at δ 120–140 ppm .
- IR: Strong C=O stretch at 1720–1740 cm⁻¹; C-Cl stretches at 750–800 cm⁻¹ .
- Validation: Compare with PubChem data (InChIKey: UQIQUQQCIXVKLY) and CAS registry (21211-19-8) .
Advanced Research Questions
Q. What in vitro models demonstrate the biological activity of this compound, and how do experimental parameters affect reproducibility?
Methodological Answer:
- Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition:
- Assay Design: Recombinant BDK is incubated with the compound (1–50 µM) and ATP. IC₅₀ is determined via luminescence-based kinase activity assays .
- Contradictions: BT2 (active metabolite) shows 10-fold higher potency (IC₅₀ = 0.8 µM) than (S)-CPP but requires strict pH control (7.4) to prevent hydrolysis .
- Anti-Inflammatory Activity (UC Models):
Q. How does this compound modulate mTORC1 signaling in inflammatory diseases, and what are the contradictory findings?
Methodological Answer:
- Mechanism: BT2 inhibits branched-chain amino acid (BCAA) uptake, reducing mTORC1 activation in colonic epithelial cells. This downregulates pro-inflammatory cytokines (IL-6, IL-1β) via NF-κB suppression .
- Contradictions:
- In Vivo vs. In Vitro: BT2 reduces BCAA levels in mice but shows minimal effect in human cell lines (Caco-2), suggesting species-specific transport protein differences .
- Dosage Discrepancies: Effective anti-inflammatory doses in mice (10 mg/kg) exceed tolerated levels in primates, complicating translational research .
Q. What strategies resolve discrepancies in the stability and bioavailability of this compound across experimental models?
Methodological Answer:
- Stability:
- Bioavailability:
Q. How do structural modifications (e.g., ester vs. acid forms) influence the compound’s pharmacokinetics and target selectivity?
Methodological Answer:
- Ester vs. Carboxylic Acid:
- Selectivity: Chlorine substitutions at 3,6-positions are critical for BDK binding (Kd = 15 nM vs. 220 nM for non-chlorinated analogs) .
Data Contradiction Analysis
Q. Why do studies report conflicting IC₅₀ values for BDK inhibition?
Methodological Analysis:
Properties
IUPAC Name |
methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRUOIZSXBNGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971067 | |
Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-17-2, 21211-18-7 | |
Record name | Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,6-dichlorobenzo(b)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.